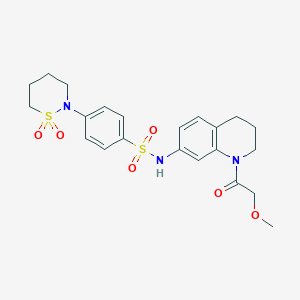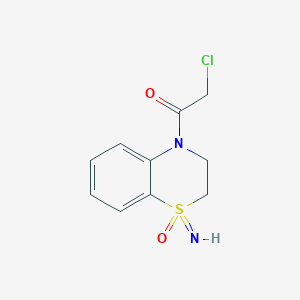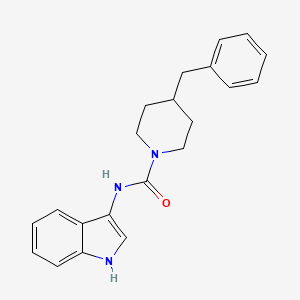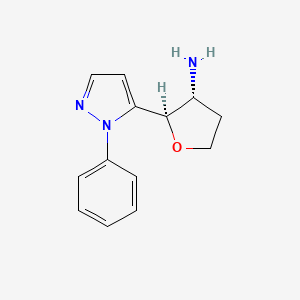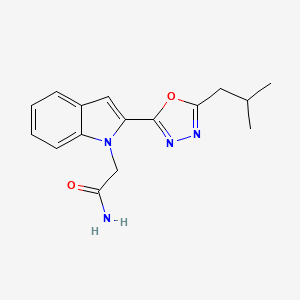
2-(2-(5-异丁基-1,3,4-噁二唑-2-基)-1H-吲哚-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a complex organic molecule that contains an indole ring and an oxadiazole ring . The indole ring is a common structure in many natural products and pharmaceuticals, known for its diverse biological activities. The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often used in drug design due to its bioisosteric properties .
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the indole ring and the oxadiazole ring in separate steps, followed by their coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and oxadiazole rings, along with an isobutyl group attached to the oxadiazole ring . The exact 3D conformation would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .科学研究应用
抗炎活性
- 含有 1,3,4-恶二唑部分的化合物已证明具有抗炎活性。例如,合成了各种 5-[[(乙酰氨基苯-4-基)氧基]甲基]-2-(对位取代苯基氨基)-1,3,4-恶二唑,并在小鼠足爪角叉菜胶诱导水肿试验中表现出抗炎作用,突出了它们作为抗炎剂的潜力 (Nargund、Reddy 和 Hariprasad,1994)。
抗菌和溶血活性
- 合成了一系列新的 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺,并筛选了它们的抗菌和溶血活性。大多数化合物对选定的微生物种类具有活性,其中化合物 6d 和 6f 表现出显着的效力,表明它们在开发抗菌剂方面很有用 (Gul 等人,2017)。
乙酰胆碱酯酶和丁酰胆碱酯酶抑制
- 装饰有长烷基链的 5-芳基-1,3,4-恶二唑已被设计为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的潜在抑制剂,显示出中等的双重抑制作用。这些发现表明在治疗痴呆和重症肌无力方面有应用 (Pflégr 等人,2022)。
抗结核活性
- 合成了具有 1,3,4-恶二唑部分的化合物,并针对结核分枝杆菌进行了测试,为开发新的抗结核剂奠定了基础 (Mir、Siddiqui 和 Comrie,1991)。
抗惊厥评估
- 设计、合成了功能化芳基恶二唑胺和苯并噻唑乙酰胺的吲哚啉衍生物,并评估了它们的抗惊厥活性。结果突出了显着的抗惊厥活性,表明了开发新的抗惊厥药物的潜力 (Nath 等人,2021)。
塌陷反应介质蛋白 1 (CRMP 1) 抑制
- 研究了一系列 1,3,4-恶二唑衍生物作为 CRMP 1 抑制剂,显示出治疗小肺癌的潜力。这项研究为开发新型癌症治疗药物开辟了途径 (Panchal、Rajput 和 Patel,2020)。
属性
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10(2)7-15-18-19-16(22-15)13-8-11-5-3-4-6-12(11)20(13)9-14(17)21/h3-6,8,10H,7,9H2,1-2H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNHKHOBXWEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767755.png)
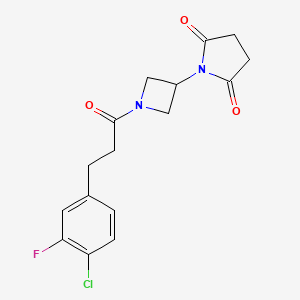

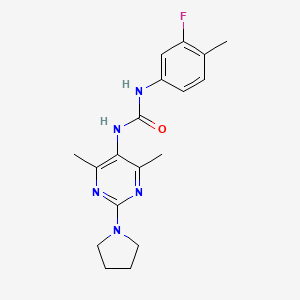
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767761.png)
![5-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767762.png)
